3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide
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Overview
Description
3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is an organic compound that features a cyanoacrylamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetamide in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-((4-Hydroxybenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide.
Reduction: Formation of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-aminoacrylamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid
- 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methylpropenoic acid
- 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid
Uniqueness
3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is unique due to the presence of both a cyanoacrylamide group and a substituted phenyl ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-9-13(8-14(10-20)18(21)22)4-7-16(17)24-11-12-2-5-15(19)6-3-12/h2-9H,11H2,1H3,(H2,21,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMCQVMENCLSV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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